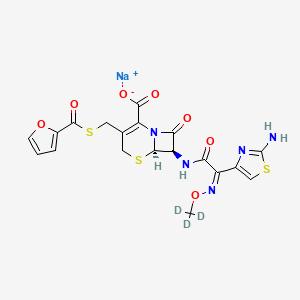
Ceftiofur-d3 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftiofur-d3 (sodium) is a deuterium-labeled derivative of ceftiofur sodium, a third-generation cephalosporin antibiotic. This compound is primarily used in veterinary medicine due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The deuterium labeling in Ceftiofur-d3 (sodium) is particularly useful in pharmacokinetic and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ceftiofur-d3 (sodium) involves the incorporation of deuterium atoms into the ceftiofur sodium molecule. One common method includes the reaction of 2-furanmethanethiol with deuterated reagents under controlled conditions. The process typically involves the use of ethanol, water, and sodium hydrosulfide, followed by the addition of 2-furoyl chloride at a specific temperature range .
Industrial Production Methods
Industrial production of Ceftiofur-d3 (sodium) often employs vacuum freeze-drying techniques to ensure high purity and stability of the final product. The process includes the preparation of reagents, detection and analysis using various spectrometric methods, and the combination of active carbon and adsorption resin for filtration and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ceftiofur-d3 (sodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Common in the modification of the cephalosporin core structure.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include desfuroylceftiofur and other metabolites that retain antibacterial activity. These products are often analyzed using high-performance liquid chromatography and mass spectrometry to ensure their stability and efficacy .
Applications De Recherche Scientifique
Ceftiofur-d3 (sodium) is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the interaction of antibiotics with bacterial cells.
Medicine: Used in the development and testing of new antibiotic formulations.
Industry: Employed in quality control and assurance processes for veterinary pharmaceuticals
Mécanisme D'action
Ceftiofur-d3 (sodium) exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) on the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. The disruption of cell wall synthesis leads to bacterial cell lysis and death. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed study of the drug’s pharmacokinetics and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceftiofur sodium: The non-deuterated form of Ceftiofur-d3 (sodium), widely used in veterinary medicine.
Cefquinome: Another cephalosporin antibiotic used in veterinary applications.
Cefotaxime: A third-generation cephalosporin used in human medicine.
Uniqueness
Ceftiofur-d3 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed pharmacokinetic data are required .
Propriétés
Formule moléculaire |
C19H16N5NaO7S3 |
|---|---|
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-;/t12-,16-;/m1./s1/i1D3; |
Clé InChI |
RFLHUYUQCKHUKS-ZBMCXVNTSA-M |
SMILES isomérique |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




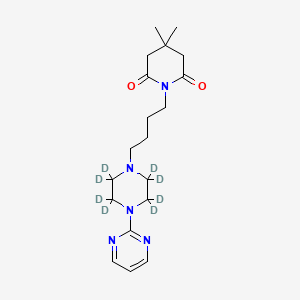

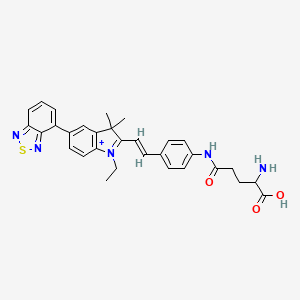
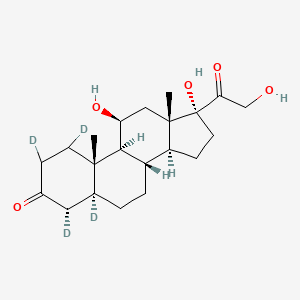

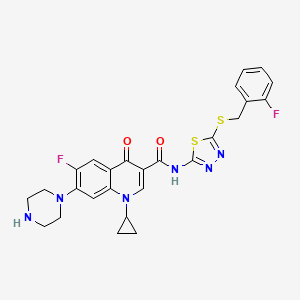

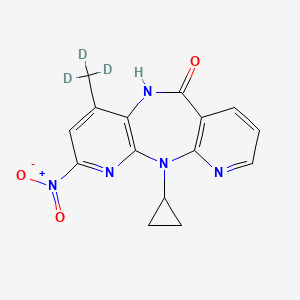
![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)

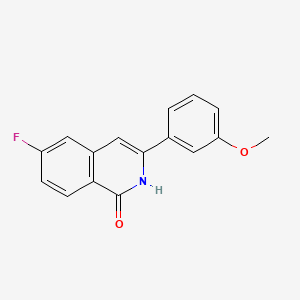
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
